4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is a chemical compound with the molecular formula and a molecular weight of 300.54 g/mol. Its CAS number is 1142199-54-9, and it is primarily used in scientific research rather than as a pharmaceutical or food product. The compound is classified under isoxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms.
The synthesis of 4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and isoxazole derivatives. Specific methods may vary, but generally, the following steps are involved:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often proprietary or found in specialized literature.
The molecular structure of 4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can be represented as follows:
C1=CC(=CC=C1/C=C/2C(=NOC2=O)CCl)Br
The compound can participate in various chemical reactions typical for isoxazole derivatives, including:
These reactions are significant for modifying the compound to explore its derivatives and potential applications.
The mechanism of action for compounds like 4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves interactions at the molecular level that can affect biological pathways. Although specific studies on this compound may be limited, similar isoxazole derivatives often exhibit:
Data on specific mechanisms for this compound would require targeted biological studies.
4-(4-Bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one has several scientific uses:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7